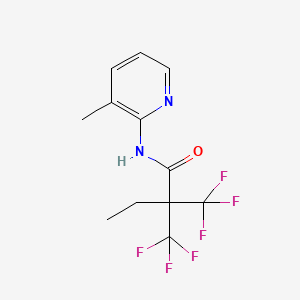![molecular formula C23H28N2O2 B4973559 3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ, which is a derivative of quinazolinone and has been synthesized through various methods. In
Mechanism of Action
TQ exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. TQ also induces apoptosis, a process of programmed cell death, in cancer cells. TQ has been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. TQ has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may have implications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
TQ has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. TQ has also been found to have low toxicity and can be easily administered to cells and animals. However, TQ has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. TQ also has poor bioavailability, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of TQ. Further research is needed to elucidate the precise mechanisms of action of TQ. Studies are also needed to investigate the potential of TQ in the treatment of various diseases, including cancer and neurological disorders. Additionally, research is needed to develop novel formulations of TQ that can improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, TQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ has been synthesized through various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. TQ exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for the study of TQ, including further elucidation of its mechanisms of action and investigation of its potential in the treatment of various diseases.
Synthesis Methods
TQ can be synthesized through various methods, including the reaction of 2-tert-butyl-5-methylphenol with 4-chlorobutyryl chloride, followed by the reaction with anthranilic acid. Another method involves the reaction of 2-tert-butyl-5-methylphenol with 4-bromo-1-butanol, followed by the reaction with anthranilic acid. Both methods result in the formation of TQ as a white crystalline solid.
Scientific Research Applications
TQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. TQ has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. TQ has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-11-12-19(23(2,3)4)21(15-17)27-14-8-7-13-25-16-24-20-10-6-5-9-18(20)22(25)26/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMRZXIVVYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
